

Spectroscopic Data of 3-Bromo-5-nitrobenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-5-nitrobenzotrifluoride

Cat. No.: B1277238

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound **3-Bromo-5-nitrobenzotrifluoride**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document compiles known spectroscopic parameters and provides generalized experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **3-Bromo-5-nitrobenzotrifluoride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H -NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Solvent
8.11	m	1H	CDCl_3
8.45	m	1H	CDCl_3
8.58-8.59	m	1H	CDCl_3

Source: ChemicalBook[1][2]

Table 2: Predicted ^{13}C -NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~120-140	Aromatic C-H
~120-130 (q)	$-\text{CF}_3$
~125-135	C-Br
~145-155	C-NO ₂
~130-140	C-CF ₃

Note: Experimentally determined ^{13}C -NMR data for **3-Bromo-5-nitrobenzotrifluoride** is not readily available in the searched literature. The values presented are estimations based on typical chemical shifts for substituted benzene derivatives.

Table 3: Predicted ^{19}F -NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Reference
~ -60 to -65	s	CFCl ₃

Note: No specific ^{19}F -NMR data for **3-Bromo-5-nitrobenzotrifluoride** has been found. The predicted chemical shift is based on data for other aromatic compounds containing a trifluoromethyl group.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₇ H ₃ BrF ₃ NO ₂
Molecular Weight	270.01 g/mol
Monoisotopic Mass	268.92993 Da[3]

Note: Detailed fragmentation patterns for **3-Bromo-5-nitrobenzotrifluoride** are not available in the public domain. However, for aromatic nitro compounds, common fragmentation includes the loss of NO₂ (46 Da) and NO (30 Da). For bromo-aromatics, the presence of bromine would be indicated by a characteristic isotopic pattern (M⁺ and M⁺² peaks of nearly equal intensity).

Infrared (IR) Spectroscopy

Table 5: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
~3100-3000	Aromatic C-H stretch
~1600-1450	Aromatic C=C stretch
~1550-1490	N-O asymmetric stretch (NO ₂)
~1350-1300	N-O symmetric stretch (NO ₂)
~1350-1150	C-F stretch (-CF ₃)
~1000-650	C-Br stretch

Note: An experimental IR spectrum for **3-Bromo-5-nitrobenzotrifluoride** is not available in the searched resources. The predicted absorption bands are based on characteristic frequencies for the functional groups present in the molecule.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Dissolve 5-25 mg of **3-Bromo-5-nitrobenzotrifluoride** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Ensure the sample height in the tube is adequate for the spectrometer being used.

- ^1H -NMR Acquisition:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Temperature: Standard probe temperature (e.g., 298 K).
- Pulse Sequence: A standard single-pulse experiment.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

- ^{13}C -NMR Acquisition:

- Spectrometer: A 75 MHz or higher field NMR spectrometer.
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Time: Longer acquisition times and a greater number of scans are typically required compared to ^1H -NMR due to the lower natural abundance of ^{13}C .
- Reference: The solvent peak (e.g., CDCl_3 at 77.16 ppm).

- ^{19}F -NMR Acquisition:

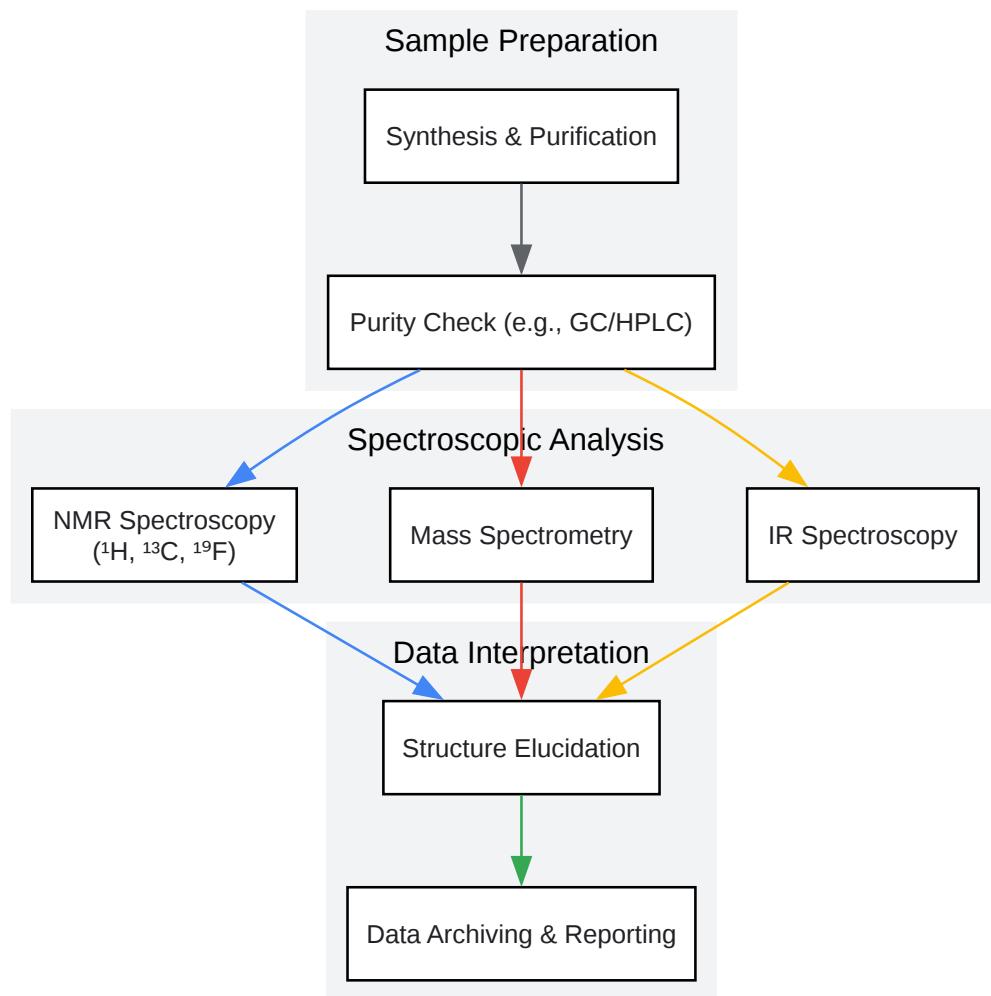
- Spectrometer: An NMR spectrometer equipped with a fluorine probe.

- Pulse Sequence: A standard single-pulse experiment.
- Reference: An external reference such as CFCI_3 at 0.00 ppm.

Mass Spectrometry (MS)

- Sample Introduction:
 - Introduce the sample via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a relatively volatile compound like **3-Bromo-5-nitrobenzotrifluoride**, GC-MS is a common technique.
- Ionization:
 - Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) or Chemical Ionization (CI) are softer ionization techniques that can be used with LC-MS to preserve the molecular ion.
- Mass Analysis:
 - Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
- Data Acquisition:
 - Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

Infrared (IR) Spectroscopy


- Sample Preparation:
 - As **3-Bromo-5-nitrobenzotrifluoride** is a liquid at room temperature, the neat liquid can be analyzed.
 - Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

- Data Acquisition:
 - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
 - Mode: Transmission.
 - Spectral Range: Typically 4000-400 cm^{-1} .
 - Background: Acquire a background spectrum of the clean salt plates before running the sample.
- Data Processing: The instrument software will automatically perform a Fourier transform to generate the infrared spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3-Bromo-5-nitrobenzotrifluoride**.

Workflow for Spectroscopic Analysis of 3-Bromo-5-nitrobenzotrifluoride

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of **3-Bromo-5-nitrobenzotrifluoride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-BROMO-5-NITROBENZOTRIFLUORIDE | 630125-49-4 [chemicalbook.com]
- 2. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. 1-Bromo-3-nitro-5-(trifluoromethyl)benzene | C7H3BrF3NO2 | CID 7015411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of 3-Bromo-5-nitrobenzotrifluoride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277238#3-bromo-5-nitrobenzotrifluoride-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com